

In-Depth Technical Guide: Direct Orange 118

(CAS No. 28706-33-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Direct orange 118*

Cat. No.: *B12380279*

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations for the disazo dye, **Direct Orange 118**. The information is intended for researchers, scientists, and professionals in drug development and related fields.

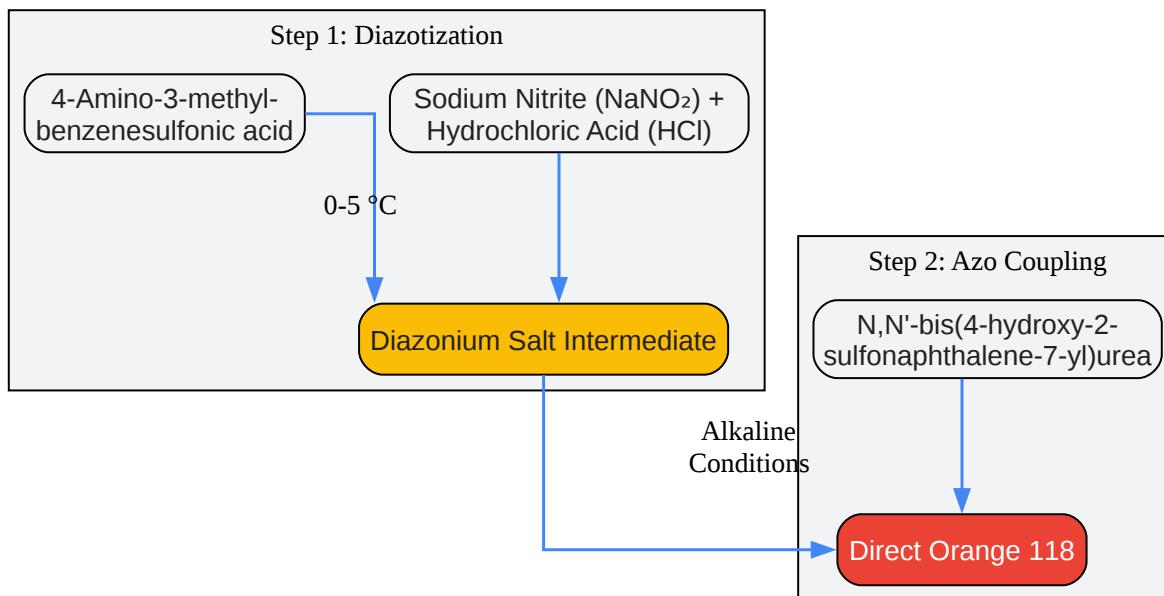
Chemical Identity and Physicochemical Properties

Direct Orange 118 is a synthetic organic compound belonging to the disazo class of dyes. It is primarily used in the paper and textile industries for its vibrant orange hue and its ability to directly bind to cellulosic fibers.

Table 1: Chemical Identifiers for **Direct Orange 118**

Identifier	Value
Chemical Name	Tetrasodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-methyl-4-sulfonatophenyl)azo]naphthalene-2-sulfonate]
CAS Numbers	28706-33-4, 60202-34-8
Molecular Formula	C ₃₅ H ₂₄ N ₆ Na ₄ O ₁₅ S ₄ [1]
Synonyms	Brilliant Orange 2RF, Orange E-2R, Direct Paper Orange GL, Cartasol Brilliant Orange 2RF [1]
Chemical Class	Disazo Dye [1]
C.I. Number	Not Assigned [2]

Table 2: Physicochemical Properties of **Direct Orange 118**


Property	Value
Molecular Weight	988.82 g/mol [1]
Appearance	Orange Powder
Solubility	Soluble in water
Light Fastness	2 (Poor)
Washing Fastness	2 (Poor)
UV-Vis λ_{max}	Data not available; expected to be in the 440-490 nm range.

Synthesis and Manufacturing

The synthesis of **Direct Orange 118** involves a two-step process common for azo dyes: diazotization followed by an azo coupling reaction.

Synthesis Pathway

The manufacturing process begins with the diazotization of an aromatic amine, which is then coupled with a coupling agent.

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for **Direct Orange 118**.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of **Direct Orange 118** based on standard procedures for azo dye manufacturing.

Protocol 2.2.1: Synthesis of **Direct Orange 118**

- **Diazotization:**
 - Dissolve a molar equivalent of 4-Amino-3-methylbenzenesulfonic acid in dilute hydrochloric acid.

- Cool the solution to 0-5°C in an ice bath with constant stirring.
- Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite (NaNO_2).
- Continue stirring for 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper.

• Azo Coupling:

- In a separate vessel, dissolve a molar equivalent of the coupling agent, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide) to form the phenoxide.
- Cool the alkaline solution to 0-5°C.
- Slowly add the previously prepared diazonium salt solution to the alkaline solution of the coupling agent, maintaining the temperature below 10°C.
- The coupling reaction is typically rapid, indicated by the formation of the orange dye precipitate.
- Continue stirring for 1-2 hours to ensure the reaction goes to completion.

• Isolation and Purification:

- The dye is salted out from the reaction mixture by adding sodium chloride, which reduces its solubility.
- The precipitated dye is then collected by filtration.
- The crude dye is washed with a brine solution to remove impurities.
- Further purification can be achieved by recrystallization from water or by using techniques such as reverse osmosis.
- The purified dye is then dried in an oven at a controlled temperature.

Applications

Direct Orange 118 is utilized in various industrial applications due to its coloring properties.

- Paper Industry: The primary application of **Direct Orange 118** is in the coloring of paper products.
- Textile Dyeing: It is used for dyeing cellulosic fibers such as cotton, linen, and viscose rayon. It can also be used for silk and wool.
- Other Uses: There are mentions of its potential use in the manufacturing of coatings, inks, and plastics.

Protocol 3.1: General Procedure for Dyeing Cotton with **Direct Orange 118**

- Preparation of the Dye Bath:
 - Calculate the required amount of **Direct Orange 118** based on the weight of the fabric and the desired shade percentage.
 - Create a paste of the dye powder with a small amount of cold water.
 - Add boiling water to the paste to dissolve the dye completely.
 - Add soda ash (sodium carbonate) to the dye bath to maintain an alkaline pH, which facilitates dyeing.
 - Add a wetting agent to ensure even dye penetration into the fabric.
- Dyeing Process:
 - Introduce the pre-wetted cotton fabric into the dye bath at a temperature of approximately 40°C.
 - Gradually raise the temperature of the dye bath to a boil (around 95-100°C) over 30-45 minutes.

- Add an electrolyte, such as sodium chloride or sodium sulfate, in portions. The salt helps to promote the exhaustion of the dye onto the fiber.
- Maintain the dyeing process at a boil for 60-90 minutes, ensuring the fabric is agitated for even dyeing.

• Post-Treatment:

- After dyeing, the fabric is rinsed thoroughly with cold water to remove any unfixed dye.
- A washing-off step with a soaping agent at a high temperature is performed to improve wash fastness.
- Optionally, a dye-fixing agent can be applied in a fresh bath to further enhance the wet fastness properties.
- The fabric is then squeezed and dried.

Safety and Toxicology

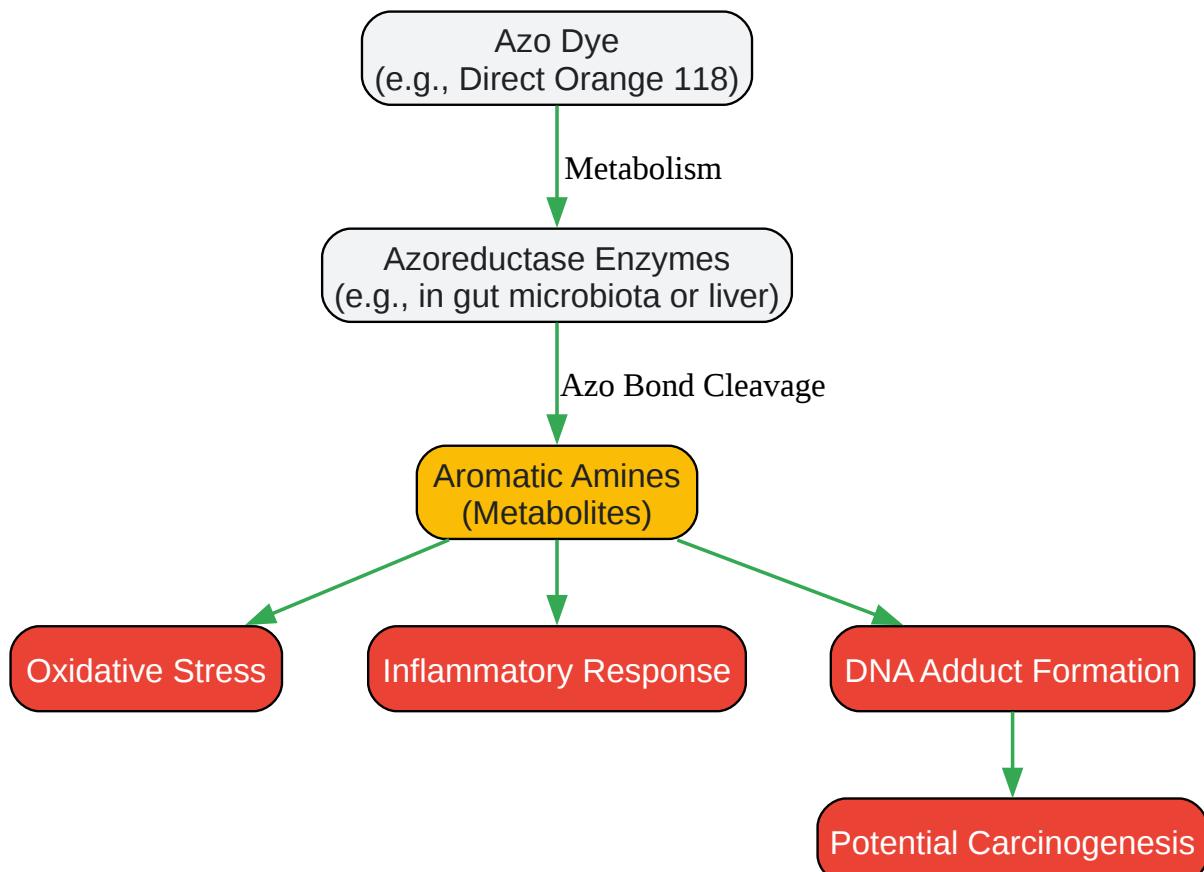

As with many synthetic dyes, particularly azo dyes, appropriate safety precautions should be taken when handling **Direct Orange 118**.

Table 3: Toxicological and Safety Information for **Direct Orange 118**

Parameter	Information
Acute Toxicity (LD50)	No specific data available.
Skin Irritation	May cause skin irritation in sensitive individuals.
Eye Irritation	May cause eye irritation.
Respiratory Irritation	May cause respiratory irritation if inhaled.
Carcinogenicity	No specific data available. However, some azo dyes can be reduced to form aromatic amines, which are known or suspected carcinogens.
Ecotoxicity	No specific data available. Azo dyes are generally considered to be poorly biodegradable and can persist in the environment.

Potential Cellular Effects of Azo Dyes

While specific signaling pathways for **Direct Orange 118** have not been elucidated, the general toxicological profile of azo dyes suggests potential interactions at a cellular level. The reductive cleavage of the azo bond can lead to the formation of aromatic amines. These metabolites are often more toxic than the parent dye molecule.

[Click to download full resolution via product page](#)

Figure 2: Hypothetical pathway for the cellular effects of azo dyes.

Handling and Storage

- **Handling:** Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Direct Orange 118 is an industrially significant disazo dye with primary applications in the paper and textile sectors. While its synthesis and application are well-established, there is a notable lack of publicly available, detailed toxicological and ecotoxicological data. As with all azo dyes, its potential to form hazardous aromatic amines upon degradation warrants careful handling and disposal to minimize environmental and health impacts. Further research into the specific toxicological profile and biodegradation pathways of **Direct Orange 118** would be beneficial for a comprehensive risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Direct Orange 118 Dyes Manufacturers in Mumbai Gujarat India colorantsgroup.com
- To cite this document: BenchChem. [In-Depth Technical Guide: Direct Orange 118 (CAS No. 28706-33-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12380279#direct-orange-118-cas-number-28706-33-4-details>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com